molecular formula C19H17BrN2OS B3299451 1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899910-78-2

1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B3299451
CAS No.: 899910-78-2
M. Wt: 401.3 g/mol
InChI Key: AFGUAVVBTDPPLF-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and a thione moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the benzoyl group: This step often involves the acylation of the imidazole ring using benzoyl chloride in the presence of a base such as pyridine.

    Thionation: The final step involves the conversion of the carbonyl group to a thione using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-Benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-Benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione can be compared with other similar compounds, such as:

    1-Benzyl-4-(4-bromophenylsulfonyl)piperazine: This compound also contains a bromophenyl group but differs in its core structure and functional groups.

    1-Benzoyl-4-(4-bromobenzyl)piperazine: Similar in having a benzoyl and bromophenyl group, but with a piperazine ring instead of an imidazole ring.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a piperazine ring with different substituents, showing varied biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(4-bromophenyl)-2-ethyl-2-methyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-3-19(2)21-16(13-9-11-15(20)12-10-13)18(24)22(19)17(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGUAVVBTDPPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione
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1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione
Reactant of Route 3
1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione
Reactant of Route 4
1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione
Reactant of Route 5
1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione
Reactant of Route 6
1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione

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